molecular formula C13H11N5O6 B2583905 2-{3-nitroanilino}-N'-({5-nitro-2-furyl}methylene)acetohydrazide CAS No. 298218-13-0

2-{3-nitroanilino}-N'-({5-nitro-2-furyl}methylene)acetohydrazide

Cat. No.: B2583905
CAS No.: 298218-13-0
M. Wt: 333.26
InChI Key: OTCNRYJGZMAWRN-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-nitroanilino}-N’-({5-nitro-2-furyl}methylene)acetohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-nitroanilino}-N’-({5-nitro-2-furyl}methylene)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-nitroaniline and 5-nitro-2-furaldehyde in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, leading to the formation of the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-nitroanilino}-N’-({5-nitro-2-furyl}methylene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted nitroaniline or nitrofuran derivatives.

Scientific Research Applications

2-{3-nitroanilino}-N’-({5-nitro-2-furyl}methylene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{3-nitroanilino}-N’-({5-nitro-2-furyl}methylene)acetohydrazide involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or DNA, disrupting cellular processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-nitroanilino}-N’-({5-nitro-2-furyl}methylene)acetohydrazide
  • **2-{4-nitroanilino}-N’-({5-nitro-2-furyl}methylene)acetohydrazide
  • **2-{3-nitroanilino}-N’-({5-nitro-2-thienyl}methylene)acetohydrazide

Uniqueness

2-{3-nitroanilino}-N’-({5-nitro-2-furyl}methylene)acetohydrazide is unique due to the specific positioning of the nitro groups and the combination of aniline and furan rings

Properties

IUPAC Name

2-(3-nitroanilino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O6/c19-12(8-14-9-2-1-3-10(6-9)17(20)21)16-15-7-11-4-5-13(24-11)18(22)23/h1-7,14H,8H2,(H,16,19)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCNRYJGZMAWRN-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-nitroanilino}-N'-({5-nitro-2-furyl}methylene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-{3-nitroanilino}-N'-({5-nitro-2-furyl}methylene)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-{3-nitroanilino}-N'-({5-nitro-2-furyl}methylene)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-{3-nitroanilino}-N'-({5-nitro-2-furyl}methylene)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-{3-nitroanilino}-N'-({5-nitro-2-furyl}methylene)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-{3-nitroanilino}-N'-({5-nitro-2-furyl}methylene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.